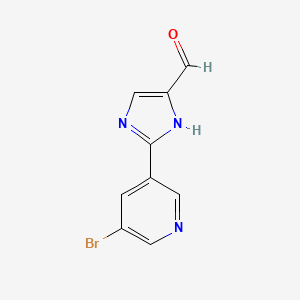
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both a brominated pyridine ring and an imidazole ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: 2-(5-Bromo-3-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(5-Bromo-3-pyridyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
Signal Transduction: May interfere with cellular signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-3-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Fluoro-3-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Methyl-3-pyridyl)imidazole-5-carbaldehyde
Uniqueness
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The combination of the brominated pyridine ring and the imidazole ring with an aldehyde group also provides unique electronic and steric properties that can be exploited in drug design and material science.
特性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-6(2-11-3-7)9-12-4-8(5-14)13-9/h1-5H,(H,12,13) |
InChIキー |
GGVVSUCGQLIBKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


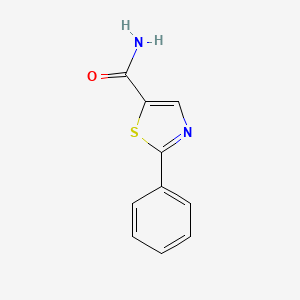



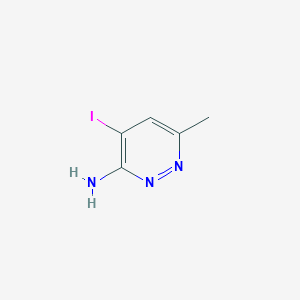
![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
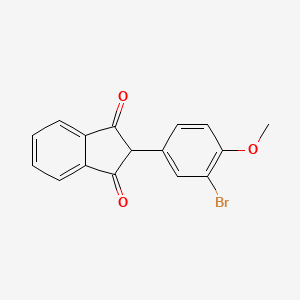
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
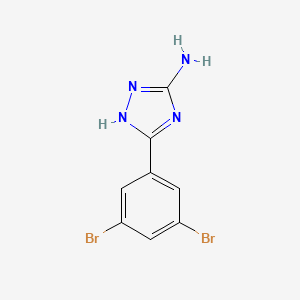
![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
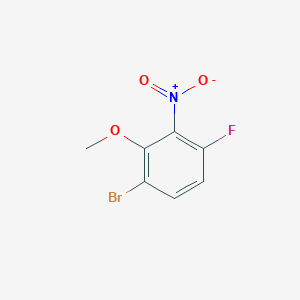
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
